molecular formula C9H17NO B13796879 4-Propan-2-ylpiperidine-1-carbaldehyde

4-Propan-2-ylpiperidine-1-carbaldehyde

Cat. No.: B13796879
M. Wt: 155.24 g/mol
InChI Key: RXKOCLOIEAVBGV-UHFFFAOYSA-N
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Description

4-Propan-2-ylpiperidine-1-carbaldehyde is a chemical compound with the molecular formula C9H17NO. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drug classes and their biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Propan-2-ylpiperidine-1-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of appropriate precursors in the presence of catalysts. For instance, a reaction involving phenylsilane and an iron complex catalyst can promote the formation and reduction of imine, leading to the cyclization and reduction of the piperidinone intermediate .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Propan-2-ylpiperidine-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-Propan-2-ylpiperidine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to modulate signaling pathways such as STAT-3, NF-κB, and PI3K/Akt, which are crucial for cell survival and proliferation . The compound may also inhibit specific enzymes or receptors, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Propan-2-ylpiperidine-1-carbaldehyde is unique due to its specific structural features and reactivity. Compared to other piperidine derivatives, it offers distinct synthetic advantages and potential biological activities. Its ability to undergo various chemical reactions and its role as an intermediate in complex molecule synthesis make it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

4-propan-2-ylpiperidine-1-carbaldehyde

InChI

InChI=1S/C9H17NO/c1-8(2)9-3-5-10(7-11)6-4-9/h7-9H,3-6H2,1-2H3

InChI Key

RXKOCLOIEAVBGV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCN(CC1)C=O

Origin of Product

United States

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